Thymogen

Description

Oglufanide is a synthetic dipeptide immunomodulator in development for the treatment of chronic hepatitis C viral infection. Oglufanide was originally developed to treat severe infectious disease in Russia (where it is a registered pharmaceutical), and was extensively studied in cancer clinical trials in the United States before being acquired by Implicit Bioscience in 2005. Oglufanide works as a regulator of the body's immune response, is being given by intranasal administration to patients with chronic hepatitis C viral infection.

OGLUFANIDE is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 3 investigational indications.

synthetic peptide; a nasal solution used in the treatment of AIDS-related Kaposi sarcoma

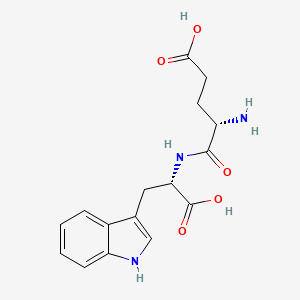

Structure

3D Structure

Properties

IUPAC Name |

(4S)-4-amino-5-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O5/c17-11(5-6-14(20)21)15(22)19-13(16(23)24)7-9-8-18-12-4-2-1-3-10(9)12/h1-4,8,11,13,18H,5-7,17H2,(H,19,22)(H,20,21)(H,23,24)/t11-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLEUXCDZPQOJMY-AAEUAGOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C(CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10924324 | |

| Record name | L-Glu-L-Trp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10924324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glutamyltryptophan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028830 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

38101-59-6, 122933-59-9 | |

| Record name | Thymogen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38101-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oglufanide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038101596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oglufanide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05779 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Glu-L-Trp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10924324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OGLUFANIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4RHY598T5U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Glutamyltryptophan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028830 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Thymogen discovery and Khavinson's research

An In-depth Technical Guide on the Discovery of Thymogen and the Research of Professor Vladimir Khavinson

Abstract

This technical guide provides a comprehensive overview of the discovery of the dipeptide bioregulator this compound (L-Glutamyl-L-Tryptophan) and the foundational research conducted by Professor Vladimir Khavinson. Originating from a secret Soviet military program, Khavinson's work on peptide bioregulators heralded a new class of therapeutic agents designed to modulate physiological processes at a fundamental level.[1][2] this compound was first isolated from a bovine thymus extract known as Thymalin and subsequently synthesized.[3][4][5] Its primary mechanism of action is immunomodulatory, restoring balance to the immune system rather than simply stimulating it.[6][7] this compound enhances the differentiation and function of T-lymphocytes, regulates cytokine production, and activates phagocytic cells.[4][6][8] Furthermore, research suggests it operates at an epigenetic level by binding to DNA promoter regions, influencing gene expression and protein synthesis.[8][9] This guide details the key experimental findings, presents quantitative data in tabular form, outlines the methodologies of pivotal experiments, and provides visualizations of its signaling pathways and discovery workflow.

Introduction: The Advent of Peptide Bioregulators

Professor Vladimir Khavinson's Pioneering Research

Professor Vladimir Khatskelevich Khavinson (1946-2024) was a Russian gerontologist and professor who is recognized for the discovery and development of peptide bioregulators.[2][3] His extensive 40-year investigation resulted in the creation of six peptide-based pharmaceuticals and dozens of supplements.[3] Khavinson's research began in the 1970s at the S.M. Kirov Military-Medical Academy, focusing on developing substances to protect military personnel from the stressors of their environment, including radiation and combat injuries.[1][2][10] This work led to the establishment of the St. Petersburg Institute of Bioregulation and Gerontology in 1992, which he directed to transition his findings from military application to broader clinical practice.[1][11]

The Origins in Soviet Military Medicine

The research into peptide bioregulators was initially a classified project under the USSR Ministry of Defence.[1] The objective was to create preparations that could bolster the resilience of soldiers and other personnel exposed to extreme conditions.[10] Khavinson, alongside his colleague V.G. Morozov, developed a novel method to isolate physiologically active peptides from various animal organs, including the thymus, pineal gland, and cerebral cortex.[1][9] These peptides were found to possess immunomodulating, neuroprotective, and geroprotective properties.[9] The first of these preparations was Thymalin, an extract from the thymus, which was developed to restore immune function.[3][12]

The Discovery and Synthesis of this compound

From Thymalin to a Dipeptide: Isolation and Identification

This compound was discovered through the detailed analysis of Thymalin. Researchers used reversed-phase high-performance liquid chromatography (RP-HPLC) to separate the components of the complex Thymalin extract.[4][5] This process identified a specific dipeptide, L-Glutamyl-L-Tryptophan (Glu-Trp), as a key immunoactive molecule.[5]

Chemical Structure and Synthesis

This compound is a dipeptide with the sequence L-Glutamyl-L-Tryptophan. Following its isolation and identification, a synthetic version was produced to ensure purity, consistency, and scalability for pharmaceutical use.[3][5] The synthesis is achieved through methods such as Solid-Phase Peptide Synthesis (SPPS), which allows for the precise construction of the peptide chain.[13][14]

Mechanism of Action

Immunomodulation: A Balancing Act

This compound is classified as an immunomodulator, meaning it works to normalize immune system function rather than indiscriminately boosting it.[6][7] It can stimulate suppressed immune responses, such as those occurring after infection or during aging, and calm overactive responses seen in some inflammatory conditions.[6] This balanced action is its key therapeutic characteristic.

Cellular Signaling Pathways

This compound exerts its effects through multiple cellular pathways. It stimulates the differentiation and maturation of T-lymphocytes, the orchestrators of the adaptive immune response.[6][8] It also enhances the ability of T-cells to recognize peptide-MHC complexes, a critical step in identifying and eliminating infected or abnormal cells.[4][5] The peptide activates neutrophils and macrophages, increasing their chemotaxis and phagocytic activity, and modulates the intracellular ratio of cyclic nucleotides (cAMP/cGMP), which are crucial second messengers in immune signaling.[4][8][15]

Epigenetic Regulation: The Gene-Switching Hypothesis

Khavinson's research posits that small peptides can function as "gene switches".[9] this compound is believed to penetrate the cell and nucleus, where it interacts directly with the promoter regions of genes within lymphocytes.[8][11][16] This binding may induce a conformational change in the chromatin structure, potentially transforming condensed, inactive heterochromatin into accessible, active euchromatin.[8] This epigenetic mechanism would increase the availability of specific genes for transcription, thereby restoring optimal protein synthesis and cellular function.

Key Experimental Data and Findings

Khavinson's research and subsequent studies have produced significant quantitative data on the effects of this compound, particularly in animal models of aging and disease.

Effects on Longevity and Aging Rate in Rats

A long-term study on female rats demonstrated that this compound administration significantly impacted lifespan and the rate of aging.[5]

| Parameter | Control Group (Saline) | This compound-Treated Group | P-Value |

| Mean Lifespan of 10% Longest Survivors | 949 ± 16.1 days | 1048 ± 21.1 days | < 0.001 |

| Aging Rate (Gompertz Equation) | 0.0071 days⁻¹ | 0.0041 days⁻¹ | Not specified |

| Data sourced from a study on outbred female rats treated for 12 months.[5] |

Anti-Carcinogenic Properties in Rats

The same long-term study also revealed a significant reduction in the incidence of spontaneous tumors in the this compound-treated group.[5]

| Tumor Type | Reduction in Incidence (Treated vs. Control) | P-Value |

| Total Tumor Incidence | 1.5 times lower | < 0.01 |

| Malignant Tumor Incidence | 1.7 times lower | < 0.01 |

| Hematopoietic Malignancies | 3.4 times lower | < 0.02 |

| Data sourced from a study on outbred female rats treated for 12 months.[5] |

Another study noted that this compound decreased tumor incidence by 12% and reduced tumor multiplicity by 1.7 times in a model of induced esophageal tumors.[15]

Restoration of Immune Function Post-Irradiation

Studies in irradiated animal models showed that this compound could prevent or reverse the damaging effects of radiation on the immune system.

| Immune Parameter | Irradiated Control Animals | Irradiated + this compound-Treated |

| Leukocyte Migration | 1.5- to 2-fold increase (indicating inhibition) | Normalized |

| Cationic Proteins in Neutrophils | 20–35% decrease (indicating reduced function) | Prevented decrease |

| Lymphoid Organ Karyocytes | Significant decrease | Prevented decrease |

| Data describes effects observed in irradiated guinea pigs.[8] |

Experimental Protocols and Methodologies

The following sections provide an overview of the methodologies used in the discovery and evaluation of this compound.

Protocol: Isolation of L-Glu-L-Trp from Thymalin

This protocol outlines the process used to identify this compound from its natural source.

-

Source Material: Calf thymus glands are collected and processed.

-

Extraction: A mild acid extraction is performed on the thymus tissue to produce a crude peptide complex, known as Thymalin.[4]

-

Chromatographic Separation: The Thymalin extract is subjected to reversed-phase high-performance liquid chromatography (RP-HPLC).[4][5]

-

Column: A C18 column is typically used for separating peptides.

-

Mobile Phase: A gradient of acetonitrile in water with an ion-pairing agent like trifluoroacetic acid (TFA) is used to elute the peptides based on their hydrophobicity.

-

-

Fraction Collection and Analysis: Fractions are collected as they elute from the column. Each fraction is analyzed for its biological activity (e.g., T-cell differentiation assay).

-

Identification: The fraction demonstrating the highest immunoactivity is further analyzed using mass spectrometry and amino acid sequencing to confirm its structure as L-Glutamyl-L-Tryptophan.

Protocol: Solid-Phase Synthesis of this compound (L-Glu-L-Trp)

This is a generalized protocol for the chemical synthesis of the dipeptide.

-

Resin Preparation: A solid support resin (e.g., Wang resin) pre-loaded with Fmoc-protected L-Tryptophan is used as the starting point. Special care is taken to use scavengers like 1,2-ethanedithiol (EDT) or triisopropylsilane (TIS) during cleavage to prevent oxidation of the tryptophan side chain.[13]

-

Deprotection: The N-terminal Fmoc protecting group is removed from Tryptophan using a solution of 20% piperidine in dimethylformamide (DMF).[13] The resin is then washed thoroughly with DMF.

-

Coupling: Fmoc-protected L-Glutamic acid is activated using a coupling agent (e.g., DIC/OxymaPure) and added to the resin to form the peptide bond with the deprotected Tryptophan.[13] The reaction is monitored for completion.

-

Final Deprotection: The Fmoc group is removed from the N-terminal Glutamic acid.

-

Cleavage and Deprotection: The completed dipeptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing a high concentration of TFA along with scavengers.[13]

-

Purification: The crude peptide is precipitated, washed with cold ether, and then purified using preparative RP-HPLC to achieve high purity (>98%).

-

Verification: The final product's identity and purity are confirmed using analytical HPLC and mass spectrometry.[14]

Protocol: In Vivo Assessment of Geroprotective and Anti-Carcinogenic Effects in Rodents

This protocol is based on the long-term study of this compound in rats.[5]

-

Animal Model: 76 five-month-old outbred female rats are used.

-

Group Allocation: Animals are randomly assigned to a control group (n=32) or a treatment group (n=44).

-

Dosing Regimen:

-

Treatment Group: Receives subcutaneous injections of 5 micrograms of L-Glu-L-Trp dissolved in 0.2 ml of saline, administered 5 times per week for 12 consecutive months.

-

Control Group: Receives subcutaneous injections of 0.2 ml of normal saline on the same schedule.

-

-

Monitoring: Animals are housed under standard conditions and monitored for their entire natural lifespan. Body weight and general health are recorded regularly.

-

Endpoint Analysis:

-

Lifespan: Date of natural death is recorded for each animal. Mean lifespan and maximum lifespan are calculated. The aging rate is determined using the Gompertz equation.

-

Carcinogenesis: Upon death, a complete necropsy is performed. All discovered tumors are excised, fixed, and studied microscopically by a pathologist to determine their type and malignancy. Tumor incidence is calculated for each group.

-

-

Statistical Analysis: Data between the two groups are compared using appropriate statistical tests (e.g., Student's t-test, chi-squared test) to determine significance.

Protocol: In Vivo Assessment of Immunorestorative Effects in an Irradiation Model

This protocol describes a general method for testing immunomodulators in a radiation-induced immunodeficiency model.[8]

-

Animal Model: Guinea pigs are used.

-

Immunosuppression: Animals are exposed to a sub-lethal dose of whole-body ionizing radiation to induce immunodeficiency, particularly affecting the highly radiosensitive lymphoid tissue.

-

Group Allocation: Animals are divided into an irradiated control group and an irradiated group treated with this compound.

-

Treatment: The treatment group receives parenteral administration of this compound at a specified dose following the radiation exposure.

-

Sample Collection: Blood samples and lymphoid organs (thymus, spleen, lymph nodes) are collected at various time points post-irradiation (e.g., day 5, day 20).

-

Immunological Assays:

-

Cell Counts: Karyocyte counts in the thymus, spleen, and lymph nodes are performed. T- and B-lymphocyte populations are quantified.

-

Neutrophil Function: Functional activity of neutrophils is assessed by measuring the levels of cationic proteins.

-

Lymphocyte Function: The leukocyte migration inhibition test is used to assess the functional activity of lymphocytes. An increase in migration indicates cellular inhibition.

-

-

Data Analysis: The results from the this compound-treated group are compared to the irradiated control group to evaluate the immunorestorative effects of the peptide.

References

- 1. From Secret Military Peptide Bioregulator Lab to Creation of Commercial Pharmaceutical Preparations | by Anthony Rimmington | Medium [medium.com]

- 2. youthandearth.com [youthandearth.com]

- 3. Vladimir Khavinson - Wikipedia [en.wikipedia.org]

- 4. khavinson.info [khavinson.info]

- 5. Immunomodulatory synthetic dipeptide L-Glu-L-Trp slows down aging and inhibits spontaneous carcinogenesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. muscleandbrawn.com [muscleandbrawn.com]

- 7. swolverine.com [swolverine.com]

- 8. Advancement from Small Peptide Pharmaceuticals to Orally Active Piperazine-2,5-dion-Based Cyclopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dnlabresearch.com [dnlabresearch.com]

- 10. Peptide Bio-regulators for Healthy Aging | Mill Valley, Marin County, CA [drlisabrent.com]

- 11. Khavinson Peptides - Peptide Products - Source of Youth, Health & Beauty [peptide-products.com]

- 12. khavinson.info [khavinson.info]

- 13. ejbiotechnology.info [ejbiotechnology.info]

- 14. Research Peptides for Sale Online - Buy Peptides (100% USA Made) [biolongevitylabs.com]

- 15. corepeptides.com [corepeptides.com]

- 16. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Chemical Synthesis and Properties of L-glutamyl-L-tryptophan

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis, purification, and physicochemical and biological properties of the dipeptide L-glutamyl-L-tryptophan. The information is tailored for professionals in research and drug development, with a focus on detailed methodologies and quantitative data.

Chemical Synthesis of L-glutamyl-L-tryptophan

The synthesis of L-glutamyl-L-tryptophan can be approached through both chemical and enzymatic methods. While enzymatic synthesis, particularly for the γ-glutamyl isomer, offers high specificity and yield under mild conditions, chemical synthesis provides versatility for producing both α- and γ-isomers and for incorporating modified amino acids. This guide focuses on a solution-phase chemical synthesis approach using Fmoc/tBu protection strategy, which is a common and effective method in peptide chemistry.

Protecting Group Strategy

To ensure the specific formation of the desired peptide bond and prevent unwanted side reactions, the reactive functional groups of glutamic acid and tryptophan must be protected. A common strategy involves:

-

N-terminal protection of Glutamic Acid: The α-amino group of glutamic acid is protected with the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group.

-

Side-chain protection of Glutamic Acid: The γ-carboxyl group of glutamic acid is protected with a tert-butyl (tBu) ester to prevent its participation in the coupling reaction. This allows for the selective formation of the α-peptide bond.

-

C-terminal protection of Tryptophan: The carboxyl group of tryptophan is typically protected as a methyl ester (OMe) to prevent self-polymerization.

-

Tryptophan side-chain: The indole ring of tryptophan can be left unprotected or protected with a tert-butyloxycarbonyl (Boc) group to minimize side reactions during synthesis and cleavage.

Coupling and Deprotection

The peptide bond is formed using a coupling reagent that activates the free carboxyl group of the N-protected glutamic acid, facilitating its reaction with the free amino group of the C-protected tryptophan. Subsequent deprotection steps remove the protecting groups to yield the final dipeptide.

Experimental Protocols

Solution-Phase Synthesis of α-L-glutamyl-L-tryptophan

This protocol outlines a typical solution-phase synthesis.

Materials:

-

Fmoc-L-Glu(OtBu)-OH

-

L-Trp-OMe·HCl (L-tryptophan methyl ester hydrochloride)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Dimethylformamide (DMF)

-

Piperidine

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Diethyl ether

Procedure:

-

Coupling Reaction:

-

Dissolve Fmoc-L-Glu(OtBu)-OH (1.1 equivalents) and HOBt (1.1 equivalents) in DMF.

-

In a separate flask, suspend L-Trp-OMe·HCl (1 equivalent) in DMF and add DIPEA (1.1 equivalents) to neutralize the hydrochloride.

-

Add the L-Trp-OMe solution to the Fmoc-L-Glu(OtBu)-OH solution.

-

Cool the mixture to 0 °C and add DCC or EDC (1.1 equivalents).

-

Stir the reaction mixture at 0 °C for 2 hours and then at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct if DCC was used.

-

Remove the solvent under reduced pressure.

-

-

Work-up and Purification of Protected Dipeptide:

-

Dissolve the residue in ethyl acetate and wash successively with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

-

Purify the crude product by flash column chromatography on silica gel.

-

-

Fmoc Deprotection:

-

Dissolve the purified protected dipeptide in a 20% solution of piperidine in DMF.

-

Stir at room temperature for 30 minutes.

-

Remove the solvent under reduced pressure.

-

-

Final Deprotection (tBu and OMe removal):

-

Dissolve the deprotected dipeptide in a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).

-

Stir at room temperature for 2-4 hours.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to collect the precipitate and wash with cold diethyl ether.

-

Dry the crude peptide under vacuum.

-

Purification of L-glutamyl-L-tryptophan

The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[1][2][3][4][5]

-

Mobile Phase B: 0.1% TFA in acetonitrile.[1]

-

Gradient: A linear gradient of mobile phase B is used to elute the peptide.

-

Detection: UV detection at 220 nm and 280 nm.

-

The fractions containing the pure peptide are collected, pooled, and lyophilized to obtain the final product as a white powder.

Quantitative Data

Table 1: Physicochemical Properties of L-glutamyl-L-tryptophan

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₉N₃O₅ | |

| Molecular Weight | 333.34 g/mol | |

| Appearance | White to off-white powder | |

| Solubility in Water | Slightly soluble | [7][8] |

| Chirality | L-configuration for both amino acids |

Table 2: Enzymatic Synthesis of γ-L-glutamyl-L-tryptophan[6]

| Parameter | Optimal Condition/Value |

| Enzyme | L-glutaminase from Bacillus amyloliquefaciens |

| Substrates | L-glutamine (Gln) and L-tryptophan (Trp) |

| pH | 10 |

| Temperature | 37 °C |

| Reaction Time | 3 hours |

| Substrate Ratio (Gln:Trp) | 1:3 (0.1 mol/L each) |

| Enzyme Concentration | 0.1% (m/v) |

| Yield of γ-L-glutamyl-L-tryptophan | 51.02% |

Biological and Physicochemical Properties

Biological Activity

-

Immunomodulatory Effects: Both α-L-glutamyl-L-tryptophan and its γ-isomer have demonstrated immunomodulatory properties. They can influence cytokine secretion and the expression of cell adhesion molecules. For instance, α-L-glutamyl-L-tryptophan has been shown to reduce TNFα-induced IL-1α and IL-8 production while increasing the level of the ICAM-1 surface molecule.

-

Antioxidant Activity: The γ-L-glutamyl-L-tryptophan dipeptide exhibits significant antioxidant properties, including DPPH radical scavenging activity and ABTS radical scavenging activity.[6][9]

Physicochemical Properties

-

Solubility: L-glutamyl-L-tryptophan is a dipeptide and its solubility is influenced by pH. As a general guideline for peptides, those with a net charge are more soluble in aqueous solutions. The presence of the tryptophan residue makes it slightly hydrophobic.

-

Stability: Peptide stability is pH-dependent. At acidic pH (below 3), glutamine residues can undergo deamidation to glutamic acid. The peptide bond itself can be susceptible to hydrolysis under strongly acidic or basic conditions. For storage, lyophilized peptides are more stable, and solutions should be stored frozen in aliquots to avoid repeated freeze-thaw cycles.[10][11][12][13]

Spectroscopic Data

-

Mass Spectrometry: The mass of L-glutamyl-L-tryptophan can be confirmed by electrospray ionization mass spectrometry (ESI-MS). The expected [M+H]⁺ ion would be at m/z 334.14. Fragmentation patterns in MS/MS can be used to confirm the sequence and distinguish between α- and γ-linkages.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to elucidate the structure of the dipeptide. The chemical shifts of the α-protons and the amide protons are characteristic of the peptide backbone conformation.

Visualizations

Chemical Synthesis Workflow

References

- 1. bachem.com [bachem.com]

- 2. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. hplc.eu [hplc.eu]

- 5. harvardapparatus.com [harvardapparatus.com]

- 6. Streamlined Efficient Synthesis and Antioxidant Activity of γ-[Glutamyl](n≥1)-tryptophan Peptides by Glutaminase from Bacillus amyloliquefaciens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. L-Tryptophan | C11H12N2O2 | CID 6305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. L-TRYPTOPHAN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. Factors affecting the stability of L-glutamine in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. US5776740A - Process for the preparation of L-tryptophan - Google Patents [patents.google.com]

The Structure-Activity Relationship of Thymogen: A Technical Guide

An In-depth Examination of a Dipeptide Immunomodulator and its Analogs

Introduction

Thymogen (L-glutamyl-L-tryptophan) is a synthetic dipeptide that has garnered significant interest for its immunomodulatory properties. As a bioregulator, it mimics the natural peptides produced by the thymus gland, playing a crucial role in the maturation, differentiation, and activity of T-lymphocytes.[1][2] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound, detailing the experimental methodologies used to elucidate its biological functions and those of its analogs. The document is intended for researchers, scientists, and drug development professionals engaged in the field of immunology and peptide-based therapeutics.

Core Structure and Biological Activity

This compound's fundamental structure consists of L-glutamic acid and L-tryptophan.[3] Its primary biological effect is the stimulation and regulation of cellular immunity.[4] This is achieved through the modulation of T-lymphocyte differentiation and proliferation, and the regulation of cytokine production.[1][2] Of particular note in SAR studies is the discovery of the reciprocal (opposite) effects of its stereoisomers. While the L-L configuration of this compound exhibits immunostimulatory properties, the D-D isomers, such as D-Glu-D-Trp and D-Glu(γ-D-Trp) (known as Thymodepressin), demonstrate potent immunosuppressive activity.[2] This chiral-dependent bioactivity is a central theme in the exploration of this compound analogs.

Quantitative Analysis of Biological Activity

The biological activities of this compound and its analogs have been quantified through various in vitro and in vivo assays. The following tables summarize the key quantitative data from these studies.

Table 1: Effect of this compound and its Analogs on T-Lymphocyte E-Rosette Forming Unit (RFU) Recovery

The E-rosette assay is a classical method to identify and quantify T-lymphocytes, which have the ability to bind sheep red blood cells. In the context of this compound SAR studies, a modified version of this assay is used to assess the ability of the peptides to restore the E-rosette forming capacity of thymocytes after their surface receptors have been damaged by trypsin treatment. This serves as a measure of the peptides' ability to promote T-cell maturation and receptor regeneration.

| Compound | Configuration | Concentration | RFU Recovery (%) (Approximate) | Activity |

| Control (Trypsin-treated) | - | - | 30 | Baseline |

| This compound | L-Glu-L-Trp | Not Specified | 75 | Immunostimulatory |

| Analog 1 | L-Glu(L-Trp) | Not Specified | 70 | Immunostimulatory |

| Analog 2 | D-Glu-L-Trp | Not Specified | 45 | Weakly Immunostimulatory |

| Analog 3 | L-Glu-D-Trp | Not Specified | 40 | Weakly Immunostimulatory |

| Thymodepressin | D-Glu-D-Trp | Not Specified | 15 | Immunosuppressive |

| Analog 4 | D-Glu(D-Trp) | Not Specified | 20 | Immunosuppressive |

Data in this table is an approximate interpretation of graphical data presented in a review by Deigin et al. (2024), as precise numerical values were not provided in a tabular format in the available literature.

Table 2: Immunosuppressive Activity of Thymodepressin

Thymodepressin, the D-enantiomer of this compound, has been studied for its ability to suppress hematopoietic processes. The following data illustrates its dose-dependent inhibitory effect on hematopoietic stem cell progenitors in vitro and its efficacy in an in vivo model of autoimmunity.

| Assay | Target | Concentration / Dose | Effect |

| In Vitro Colony Forming Unit (CFU) Assay | Hematopoietic Stem Cell Progenitors | 1 µg/mL - 10 µg/mL | Suppression of cloning efficiency |

| In Vivo Autoimmunity Model (SJL/J mice) | Mercury-induced autoimmunity | 0.14 mg/kg | Pronounced immunosuppressive effect |

| In Vivo Autoimmunity Model (SJL/J mice) | Mercury-induced autoimmunity | 0.35 mg/kg | Pronounced immunosuppressive effect |

| In Vivo Autoimmunity Model (SJL/J mice) | Mercury-induced autoimmunity | 0.7 mg/kg | Most effective immunosuppression |

Data sourced from a review by Deigin et al. (2024).

Table 3: Effect of this compound on Cytokine Production

| Cell Type | Stimulus | This compound (α-Glu-Trp) Concentration | Cytokine | Effect |

| Endothelial Cells (EA.hy 926) | TNF-α | 1 µg/mL | IL-1α | Reduction in production |

| Mononuclear Cells | TNF-α | Not Specified | IL-8 | Reduction in secretion |

Qualitative data indicates that this compound can modulate cytokine production, but more detailed quantitative studies are required to establish a clear dose-response relationship for a broader range of cytokines.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of SAR studies. The following sections provide detailed protocols for the key experiments cited in this compound research.

Trypsin-Treated Thymocyte E-Rosette Forming Unit (RFU) Recovery Assay

This assay is a cornerstone in determining the immunostimulatory or immunosuppressive activity of this compound and its analogs.

Objective: To measure the ability of a peptide to restore the E-rosette forming capacity of thymocytes after enzymatic treatment with trypsin.

Materials:

-

Thymocytes isolated from a suitable animal model (e.g., mice, guinea pigs).

-

Sheep Red Blood Cells (SRBCs).

-

Trypsin solution (e.g., 0.25% in Hank's Balanced Salt Solution).

-

Fetal Bovine Serum (FBS).

-

Phosphate Buffered Saline (PBS).

-

Peptide solutions (this compound and its analogs) at various concentrations.

-

2-aminoethylisothiouronium bromide (AET) for SRBC treatment (optional, enhances rosette stability).[3]

-

Microscope slides and coverslips.

-

Centrifuge.

-

Incubator.

Procedure:

-

Thymocyte Preparation: Isolate thymocytes from the thymus gland under sterile conditions and prepare a single-cell suspension in a suitable buffer.

-

Trypsin Treatment: Incubate the thymocytes with a pre-warmed trypsin solution at 37°C for a specified time (e.g., 15-30 minutes) to enzymatically remove surface receptors.

-

Inactivation and Washing: Stop the trypsin activity by adding an excess of cold medium containing FBS. Wash the cells multiple times with cold PBS by centrifugation to remove residual trypsin.

-

Peptide Incubation: Resuspend the trypsin-treated thymocytes in a medium containing the test peptide (this compound or its analogs) at the desired concentration. A control group with no peptide is also included. Incubate at 37°C for a defined period (e.g., 1-2 hours) to allow for receptor regeneration.

-

E-Rosette Formation: Mix the peptide-treated thymocytes with a suspension of SRBCs (optionally AET-treated) at a specific ratio (e.g., 1:10).[5]

-

Centrifugation and Incubation: Centrifuge the cell mixture at low speed (e.g., 200 x g) for 5 minutes to facilitate cell-to-cell contact. Incubate the pellet at 4°C for 1-2 hours to allow for stable rosette formation.

-

Resuspension and Counting: Gently resuspend the cell pellet. Place a drop of the cell suspension on a microscope slide, cover with a coverslip, and count the number of rosette-forming cells (a lymphocyte with three or more attached SRBCs) per 200 lymphocytes under a light microscope.[5]

-

Data Analysis: Express the results as the percentage of RFU. Compare the RFU recovery in the peptide-treated groups to the control group.

Lymphocyte Proliferation Assay

This assay measures the effect of this compound and its analogs on the proliferation of lymphocytes, a key indicator of T-cell activation.

Objective: To quantify the dose-dependent effect of a peptide on the proliferation of lymphocytes in vitro.

Materials:

-

Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors.

-

RPMI-1640 medium supplemented with FBS, L-glutamine, and antibiotics.

-

Mitogen (e.g., Phytohemagglutinin (PHA) or Concanavalin A (ConA)) as a positive control for T-cell proliferation.[6]

-

Peptide solutions at various concentrations.

-

[³H]-Thymidine or a non-radioactive alternative like BrdU or CFSE.

-

96-well cell culture plates.

-

Cell harvester and scintillation counter (for [³H]-Thymidine assay).

-

Flow cytometer (for CFSE assay).

Procedure (using [³H]-Thymidine incorporation):

-

Cell Plating: Seed PBMCs into a 96-well plate at a density of 1-2 x 10⁵ cells per well in complete RPMI-1640 medium.

-

Treatment: Add the peptide solutions at various concentrations to the wells. Include a negative control (medium only) and a positive control (mitogen).

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 48-72 hours.

-

Radiolabeling: Add [³H]-Thymidine to each well and incubate for an additional 18-24 hours.

-

Harvesting: Harvest the cells onto glass fiber filters using a cell harvester.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the rate of DNA synthesis and, therefore, cell proliferation.

-

Data Analysis: Calculate the stimulation index (SI) by dividing the mean CPM of the treated wells by the mean CPM of the negative control wells.

CD34+ Hematopoietic Progenitor Cell Colony-Forming Unit (CFU) Assay

This assay is used to assess the impact of peptides on the proliferation and differentiation of hematopoietic stem and progenitor cells.

Objective: To determine the effect of a peptide on the colony-forming ability of CD34+ cells.

Materials:

-

CD34+ cells isolated from bone marrow, peripheral blood, or cord blood.

-

Methylcellulose-based semi-solid medium (e.g., MethoCult™) containing a cocktail of cytokines (e.g., SCF, IL-3, IL-6, EPO, GM-CSF, G-CSF) to support colony growth.[7][8]

-

Peptide solutions at various concentrations.

-

35 mm culture dishes.

-

Inverted microscope.

Procedure:

-

Cell Preparation: Prepare a single-cell suspension of CD34+ cells in a suitable medium.

-

Plating: Mix the CD34+ cells and the test peptide with the methylcellulose medium. Dispense the mixture into 35 mm culture dishes.

-

Incubation: Incubate the dishes at 37°C in a humidified 5% CO₂ incubator for 14-16 days.

-

Colony Counting and Identification: Using an inverted microscope, count and identify the different types of colonies based on their morphology, such as Burst-Forming Unit-Erythroid (BFU-E), Colony-Forming Unit-Granulocyte, Macrophage (CFU-GM), and Colony-Forming Unit-Granulocyte, Erythrocyte, Macrophage, Megakaryocyte (CFU-GEMM).[7]

-

Data Analysis: Compare the number and types of colonies in the peptide-treated groups to the control group to determine the effect on hematopoietic progenitor proliferation and differentiation.

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms underlying this compound's immunomodulatory effects are still under investigation. However, several signaling pathways have been proposed.

This compound (L-Glu-L-Trp): Immunostimulation

Hypothesized Mechanism: One of the leading hypotheses suggests that this compound may directly interact with the promoter regions of genes within lymphocytes.[2] This interaction is thought to induce a change in chromatin structure, transforming condensed, inactive heterochromatin into a more open and active euchromatin state.[2] This would increase the accessibility of genes for transcription, leading to the expression of proteins involved in T-cell differentiation, proliferation, and function.

Potential Downstream Pathways: This chromatin remodeling could influence several key signaling pathways, including:

-

NF-κB Pathway: The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a crucial transcription factor in the immune system, regulating the expression of genes involved in inflammation, cell survival, and immune responses. This compound-induced chromatin accessibility could lead to the enhanced transcription of NF-κB target genes.

-

Cytokine Signaling Pathways: By promoting the transcription of cytokine and cytokine receptor genes, this compound can amplify and direct the immune response.

Thymodepressin (D-Glu-D-Trp): Immunosuppression

Target Cells: In contrast to this compound, Thymodepressin appears to primarily target bone marrow hematopoietic progenitors (CD34+ cells).[9]

Mechanism: Thymodepressin reduces the number of committed hematopoietic progenitor cells and decreases the percentage of cells in the S-phase of the cell cycle.[2] This leads to a transient, dose-dependent decrease in the number of leukocytes in the blood.

Conclusion

The structure-activity relationship of this compound is a compelling example of how subtle changes in molecular stereochemistry can lead to diametrically opposed biological activities. While L-Glu-L-Trp acts as an immunostimulant, its D-enantiomers are potent immunosuppressors. The experimental data, primarily from E-rosette recovery assays and hematopoietic progenitor cell proliferation studies, provides a quantitative basis for these observations. However, further research is needed to fully elucidate the detailed molecular mechanisms, including the specific gene targets of this compound and the precise signaling cascades initiated by both the L- and D-isomers. A deeper understanding of these pathways will be instrumental in the rational design of novel peptide-based immunomodulatory therapeutics with enhanced efficacy and specificity. The detailed experimental protocols provided in this guide serve as a foundation for researchers to build upon in their future investigations into this fascinating class of dipeptides.

References

- 1. Item - Degradation of cytoplasmic IκBα and nuclear translocation of NF-κB p65 in H4 cells. - Public Library of Science - Figshare [plos.figshare.com]

- 2. Lymphocyte proliferation modulated by glutamine: involved in the endogenous redox reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A methodological study of E-rosette formation using AET-treated sheep red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. resources.novusbio.com [resources.novusbio.com]

- 5. sciensage.info [sciensage.info]

- 6. IκBα and p65 Regulate the Cytoplasmic Shuttling of Nuclear Corepressors: Cross-talk between Notch and NFκB Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. stemcell.com [stemcell.com]

- 8. Colony formation of human fetal CD34+ hematopoietic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

The Core Mechanism of Thymogen (L-glutamyl-L-tryptophan) in T-Cell Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thymogen, a synthetic dipeptide composed of L-glutamyl-L-tryptophan, is an immunomodulatory agent that has demonstrated a significant role in the maturation and functional activity of T-lymphocytes. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's action on T-cell differentiation. It summarizes the available quantitative data on its immunomodulatory effects, details relevant experimental protocols for its study, and visualizes the proposed signaling pathways. While extensive quantitative data in publicly accessible literature is limited, this guide synthesizes the current understanding to provide a valuable resource for researchers in immunology and drug development.

Introduction

The thymus gland is the primary site of T-cell development and maturation, a process critical for a competent adaptive immune system. Thymic peptides play a crucial role in regulating this intricate process. This compound, with its active substance being the monosodium salt of L-α-glutamyl-L-tryptophan, is a synthetic dipeptide identical to a natural compound isolated from the thymus.[1] It is recognized for its ability to normalize immune functions, particularly by stimulating the differentiation and proliferation of T-lymphocyte precursors into mature, immunocompetent cells.[2][3] This guide will dissect the mechanisms of action of this compound on T-cell differentiation, providing a technical overview for scientific professionals.

Molecular Mechanism of Action

This compound's primary immunomodulatory activity is centered on its influence over T-lymphocyte differentiation and function. It is believed to mimic the action of natural thymic hormones, thereby promoting the maturation of T-cell precursors and modulating the balance of T-cell subsets.[3]

Influence on T-Cell Differentiation and Maturation

This compound has been shown to activate T-cell differentiation.[2] This process involves the transformation of T-lymphocyte precursors into mature T-cells, characterized by the expression of specific cell surface markers. One observable effect is the enhanced expression of Thy-1 (CD90), a key marker of mature T-lymphocytes, on precursor cells following incubation with the dipeptide.[3] This suggests that this compound can drive the progression of thymocytes through their developmental stages.

Modulation of T-Cell Subsets

This compound is reported to regulate the number and ratio of T-helper (CD4+) and T-suppressor/cytotoxic (CD8+) cells.[3] While specific quantitative data from peer-reviewed literature is sparse, the modulation of the CD4+/CD8+ ratio is a key indicator of its immunoregulatory effects. A balanced CD4+/CD8+ ratio is crucial for a healthy immune response.

Regulation of Cytokine Production

This compound's immunomodulatory effects extend to the regulation of cytokine secretion. Cytokines are critical signaling molecules that direct the nature of an immune response, including the differentiation of T-helper cells into distinct subsets (e.g., Th1, Th2).

Available in vitro data on the effect of α-glutamyl-tryptophan on cytokine production in cell cultures stimulated with TNF-α provides some insight into its anti-inflammatory properties.[4][5]

Quantitative Data on Immunomodulatory Effects

Table 1: Effect of α-Glutamyl-L-Tryptophan on Cytokine Secretion in vitro

| Cell Type | Stimulant | Cytokine Measured | α-Glu-Trp Concentration | Observed Effect | Reference |

| EA.hy 926 (endothelial cells) | TNF-α | IL-1α | 10 µg/mL | Reduced TNF-α-induced secretion by 22.79% | [4] |

| EA.hy 926 (endothelial cells) | TNF-α | IL-8 | 1 µg/mL | Dose-dependent decline in induced production (26.37% decrease at 1 µg/mL, not statistically significant) | [4] |

| Human peripheral blood mononuclear cells | TNF-α | IL-8 | 100, 10, 1 µg/mL | Reduced TNF-α-induced secretion | [5] |

Table 2: Effect of α-Glutamyl-L-Tryptophan on Cell Surface Molecule Expression in vitro

| Cell Type | Stimulant | Surface Molecule | α-Glu-Trp Concentration | Observed Effect | Reference |

| Human peripheral blood mononuclear cells | None (spontaneous) | ICAM-1 | 100, 10, 1 µg/mL | Increased spontaneous expression (36.67%, 66.67%, and 20.00% increase, respectively) | [4] |

| EA.hy 926 (endothelial cells) | TNF-α | ICAM-1 | 100, 10, 1 µg/mL | Increased TNF-α-stimulated expression | [5] |

Signaling Pathways

The precise signaling cascade initiated by this compound is still under investigation. However, based on its function and data from related compounds, a proposed pathway can be outlined. This compound likely interacts with receptors on the T-cell surface, triggering a cascade of intracellular events that ultimately lead to changes in gene expression and cellular function.

Proposed Signaling Pathway of this compound in T-Cells

This proposed pathway integrates general T-cell receptor (TCR) signaling with potential targets of this compound. It is hypothesized that this compound may modulate key signaling nodes to influence T-cell differentiation. A study on a related dipeptide, gamma-D-glutamyl-L-tryptophan, suggested a mechanism involving the activation of the protein tyrosine phosphatase SHP-2 and inhibition of the transcription factor STAT3.[4] This provides a plausible, though not definitively proven, mechanism for this compound's action.

Caption: Proposed signaling pathway of this compound in T-cell activation and differentiation.

Experimental Protocols

The following sections detail standardized protocols for key experiments used to assess the effects of immunomodulatory compounds like this compound on T-cell differentiation.

In Vitro T-Cell Differentiation Assay

This protocol describes the differentiation of naïve CD4+ T-cells into various T-helper subsets.

Materials:

-

Naïve CD4+ T-cells (isolated from peripheral blood or spleen)

-

RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine

-

24-well tissue culture plates

-

Anti-CD3 and anti-CD28 antibodies

-

Recombinant cytokines (e.g., IL-2, IL-12, IL-4, IFN-γ, TGF-β, IL-6)

-

Neutralizing antibodies (e.g., anti-IFN-γ, anti-IL-4)

-

This compound (L-glutamyl-L-tryptophan) at various concentrations

Procedure:

-

Plate Coating: Coat wells of a 24-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C.

-

Cell Plating: Wash the coated wells with PBS. Seed naïve CD4+ T-cells at a density of 1-2 x 10^6 cells/mL in culture medium.

-

Stimulation and Differentiation: Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL) to all wells.

-

Add the appropriate cytokine cocktail for the desired T-helper subset differentiation (e.g., for Th1: IL-12 and anti-IL-4; for Th2: IL-4 and anti-IFN-γ).

-

Add this compound at a range of concentrations to the experimental wells. Include a vehicle control.

-

Incubation: Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.

-

Analysis: Harvest the cells for analysis of T-cell subsets by flow cytometry and cytokine production by ELISA or intracellular cytokine staining.

Experimental Workflow for In Vitro T-Cell Differentiation

Caption: Workflow for in vitro T-cell differentiation and analysis.

Flow Cytometry for T-Cell Subset Analysis

This protocol outlines the procedure for identifying and quantifying T-cell subsets using fluorescently labeled antibodies.

Materials:

-

Cultured or isolated T-cells

-

FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

-

Fluorochrome-conjugated antibodies against T-cell surface markers (e.g., CD3, CD4, CD8, CD45RA, CCR7) and intracellular transcription factors (e.g., FoxP3 for regulatory T-cells).

-

Fixation/Permeabilization buffers (for intracellular staining)

-

Flow cytometer

Procedure:

-

Cell Preparation: Harvest and wash the cells with FACS buffer.

-

Surface Staining: Resuspend the cells in FACS buffer containing the desired combination of surface antibodies. Incubate for 20-30 minutes at 4°C in the dark.

-

Wash: Wash the cells twice with FACS buffer to remove unbound antibodies.

-

(Optional) Intracellular Staining: If staining for intracellular markers, fix and permeabilize the cells according to the manufacturer's protocol. Then, add the intracellular antibodies and incubate.

-

Wash: Wash the cells as in step 3.

-

Acquisition: Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

-

Data Analysis: Analyze the data using appropriate software to gate on different T-cell populations and determine their percentages.

ELISA for Cytokine Quantification

This protocol describes the measurement of cytokine concentrations in cell culture supernatants using a sandwich enzyme-linked immunosorbent assay (ELISA).

Materials:

-

Cell culture supernatants

-

ELISA plate

-

Capture antibody (specific for the cytokine of interest)

-

Detection antibody (biotinylated, specific for the cytokine)

-

Recombinant cytokine standard

-

Streptavidin-HRP

-

TMB substrate

-

Stop solution (e.g., 2N H2SO4)

-

Wash buffer (PBS with 0.05% Tween-20)

-

Assay diluent (e.g., PBS with 1% BSA)

-

Plate reader

Procedure:

-

Plate Coating: Coat the wells of an ELISA plate with the capture antibody overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with assay diluent for at least 1 hour.

-

Sample and Standard Incubation: Wash the plate. Add standards and samples to the wells and incubate for 2 hours at room temperature.

-

Detection Antibody Incubation: Wash the plate. Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.

-

Streptavidin-HRP Incubation: Wash the plate. Add Streptavidin-HRP and incubate for 20-30 minutes at room temperature in the dark.

-

Substrate Development: Wash the plate. Add TMB substrate and incubate until a color change is observed.

-

Stop Reaction: Stop the reaction by adding the stop solution.

-

Read Plate: Read the absorbance at 450 nm on a plate reader.

-

Data Analysis: Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.

Conclusion

This compound (L-glutamyl-L-tryptophan) is a promising immunomodulatory dipeptide with a clear role in promoting T-cell differentiation and function. Its mechanism of action appears to involve the stimulation of T-cell maturation and the regulation of cytokine production, contributing to a balanced immune response. While the precise signaling pathways are still being elucidated, the available evidence points towards a modulation of key intracellular signaling cascades. The lack of extensive quantitative data in the public domain highlights an area for future research that would be invaluable for a more complete understanding of this compound's therapeutic potential. The experimental protocols detailed in this guide provide a framework for conducting such studies, which will be crucial for advancing the clinical applications of this and similar immunomodulatory agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Immunomodulatory synthetic dipeptide L-Glu-L-Trp slows down aging and inhibits spontaneous carcinogenesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thymodepressin—Unforeseen Immunosuppressor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Effect of Drugs with α-Glutamyl–Tryptophan for Cytokine Secretion and Level of Surface Molecule ICAM-1 In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Thymogen's role in regulating cytokine profiles

An In-Depth Technical Guide to Thymogen's Role in Regulating Cytokine Profiles

Executive Summary

This compound (α-glutamyl-tryptophan) is a synthetic dipeptide bioregulator with significant immunomodulatory properties. Unlike broad immune stimulants, this compound functions by normalizing the immune response—attenuating excessive inflammatory reactions while enhancing suppressed cellular immunity. This guide provides a detailed examination of the mechanisms through which this compound regulates cytokine profiles, a key aspect of its therapeutic potential. It is intended for researchers, scientists, and professionals in drug development who are investigating novel immunomodulatory agents. This document synthesizes available preclinical data, outlines plausible signaling pathways, and provides detailed experimental protocols for assessing its activity.

Introduction to this compound

This compound, a dipeptide composed of L-glutamic acid and L-tryptophan (Glu-Trp), was originally developed from research into the immunoregulatory functions of the thymus gland.[1][2] As a short, stable molecule, it acts as a precise bioregulator, primarily influencing the maturation and activity of T-lymphocytes and modulating the production of cytokines, the signaling molecules that orchestrate immune responses.[3][4] Its core function is to restore immune homeostasis, making it a subject of interest for conditions characterized by immune dysregulation, including chronic inflammation, secondary immunodeficiencies, and recovery from illness or stress.[3][5]

Mechanism of Action in Cytokine Regulation

This compound exerts its immunomodulatory effects by influencing key cellular and molecular pathways that govern inflammation and immune cell activity. Its primary action is not to globally suppress or stimulate but to restore a balanced cytokine environment.

Influence on Immune Cells

This compound's activity is centered on the regulation of T-lymphocytes and phagocytic cells like macrophages.[2] It stimulates the differentiation of T-cell precursors into mature, immunocompetent cells and normalizes the ratio of T-helper to T-suppressor cells.[2] This foundational effect on T-cells is critical for the subsequent orchestration of cytokine release.

Modulation of Cytokine Profiles

This compound has been shown to selectively inhibit the production of pro-inflammatory cytokines while supporting a balanced immune state. Studies indicate that it can reduce the secretion of key inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1α (IL-1α), Interleukin-6 (IL-6), and Interleukin-8 (IL-8), particularly under conditions of inflammatory stress.[6][7][8][9] This targeted anti-inflammatory action prevents the excessive cytokine release associated with tissue damage in chronic inflammatory conditions.

Signaling Pathways

The precise receptor for this compound has not been fully elucidated, but its downstream effects appear to involve the modulation of intracellular second messengers. Evidence suggests that this compound influences the intracellular balance of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial for regulating immune cell activation and cytokine synthesis.[1][4] By altering this balance, this compound can interfere with pro-inflammatory signaling cascades, such as those governed by the transcription factor NF-κB, a master regulator of inflammatory cytokine gene expression.[6][10]

Quantitative Effects of this compound on Cytokine Production

While extensive quantitative data from dose-response studies are limited in publicly accessible literature, several key in vitro studies have demonstrated this compound's regulatory effects on cytokine production. The following table summarizes these findings.

| Table 1: Summary of this compound's Effect on In Vitro Cytokine Production | |||

| Cell Type | Stimulant | Cytokine Measured | Observed Effect of this compound (Glu-Trp) |

| THP-1 (Human Monocytic Cell Line) | LPS | TNF-α | Inhibited expression[8][9] |

| THP-1 (Human Monocytic Cell Line) | LPS | IL-6 | Inhibited expression[8][9] |

| EA.hy926 (Endothelial Cells) | TNF-α | IL-1α | Reduced production[6][7] |

| Peripheral Blood Mononuclear Cells (PBMCs) | TNF-α | IL-8 | Reduced secretion[6][7] |

Note: Data are derived from studies describing inhibitory or reductive effects without specifying percentage changes.

Experimental Methodologies

To facilitate further research, this section provides a representative protocol for evaluating the effects of this compound on cytokine production in human peripheral blood mononuclear cells (PBMCs) in vitro.

Protocol: In Vitro Cytokine Profiling of Human PBMCs

Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines by human PBMCs stimulated with a pro-inflammatory agent (e.g., TNF-α or Lipopolysaccharide).

Materials:

-

This compound (α-glutamyl-tryptophan), sterile solution

-

Ficoll-Paque PLUS

-

Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin)

-

Human peripheral blood from healthy donors

-

TNF-α or Lipopolysaccharide (LPS)

-

Phosphate-Buffered Saline (PBS)

-

96-well cell culture plates

-

Cytokine analysis kit (e.g., ELISA or Luminex multiplex assay)

Procedure:

-

PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol. Wash the isolated cells twice with PBS.

-

Cell Plating: Resuspend PBMCs in complete RPMI-1640 medium and perform a cell count (e.g., using a hemocytometer). Adjust the cell density to 1 x 10⁶ cells/mL. Plate 100 µL of the cell suspension into each well of a 96-well plate.

-

Treatment: Prepare solutions of this compound at various concentrations (e.g., 0.1, 1, 10, 100 µg/mL) in complete RPMI-1640. Add 50 µL of the this compound solution to the appropriate wells. Add 50 µL of medium without this compound to control wells.

-

Incubation: Incubate the plate for 1-2 hours at 37°C in a 5% CO₂ incubator to allow for pre-treatment with the peptide.

-

Stimulation: Prepare a solution of TNF-α (e.g., at 10 ng/mL) or LPS (e.g., at 100 ng/mL) in complete RPMI-1640. Add 50 µL of this solution to all wells except the unstimulated (negative control) wells. Add 50 µL of medium to the negative control wells. The final volume in each well should be 200 µL.

-

Final Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

-

Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 10 minutes. Carefully collect the supernatant from each well without disturbing the cell pellet.

-

Cytokine Analysis: Analyze the collected supernatants for cytokine concentrations (e.g., TNF-α, IL-1β, IL-6, IL-8, IL-10) using a validated method such as ELISA or a multiplex bead-based assay (Luminex).

Implications for Research and Drug Development

The unique immunomodulatory profile of this compound presents several opportunities for therapeutic development.

-

Inflammatory and Autoimmune Disorders: By selectively reducing pro-inflammatory cytokine production without causing broad immunosuppression, this compound could be a candidate for treating chronic inflammatory diseases where TNF-α, IL-1, and IL-6 play a significant pathogenic role.

-

Infectious Diseases: In cases of viral or bacterial infections that are often accompanied by immunodeficiency, this compound's ability to normalize T-cell function and control excessive inflammation could aid in restoring an effective immune response and preventing sepsis-related cytokine storms.[2]

-

Oncology: As an adjunct to chemotherapy or radiation, which often suppress immunity, this compound may help restore immune system parameters, potentially improving patient outcomes and tolerance to treatment.[2][5]

Conclusion

This compound (α-glutamyl-tryptophan) is a dipeptide immunomodulator that restores immune homeostasis by regulating cytokine production. Its mechanism involves the targeted reduction of key pro-inflammatory cytokines, including TNF-α, IL-1α, IL-6, and IL-8, likely through the modulation of intracellular cyclic nucleotide signaling pathways. While further research is needed to establish detailed dose-response relationships and clinical efficacy, the existing data strongly support its potential as a therapeutic agent for a range of conditions driven by immune dysregulation. The experimental frameworks provided in this guide offer a basis for continued investigation into its precise molecular interactions and clinical applications.

References

- 1. corepeptides.com [corepeptides.com]

- 2. Immunomodulatory synthetic dipeptide L-Glu-L-Trp slows down aging and inhibits spontaneous carcinogenesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. swolverine.com [swolverine.com]

- 4. researchgate.net [researchgate.net]

- 5. kiyalongevity.com [kiyalongevity.com]

- 6. The Effect of Drugs with α-Glutamyl–Tryptophan for Cytokine Secretion and Level of Surface Molecule ICAM-1 In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Effect of Drugs with α-Glutamyl-Tryptophan for Cytokine Secretion and Level of Surface Molecule ICAM-1 In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Peptides Regulating Proliferative Activity and Inflammatory Pathways in the Monocyte/Macrophage THP-1 Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Immunomodulatory Properties of Synthetic Dipeptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Synthetic dipeptides represent a promising class of immunomodulatory agents with the potential to address a wide range of clinical needs, from vaccine adjuvancy to the treatment of immunodeficiencies and cancer. Their small size, well-defined structures, and amenability to chemical modification make them attractive candidates for drug development. This technical guide provides an in-depth overview of the core immunomodulatory properties of key synthetic dipeptides, including Muramyl Dipeptide (MDP) and its derivatives, Bestatin, and Thymogen. It details their mechanisms of action, summarizes quantitative data on their effects, provides detailed experimental protocols for their characterization, and visualizes key signaling pathways and workflows.

Introduction to Synthetic Dipeptides as Immunomodulators

The immune system is a complex network of cells and signaling molecules that protects the host from pathogens and malignant cells. Immunomodulators are substances that can enhance, suppress, or otherwise modify the immune response.[1] Synthetic dipeptides, composed of two amino acids, have emerged as potent immunomodulators with diverse biological activities.[2][3] Unlike larger biological molecules, synthetic dipeptides offer advantages in terms of ease of synthesis, stability, and reduced immunogenicity.[2] This guide focuses on three well-characterized synthetic dipeptides: Muramyl dipeptide, Bestatin, and this compound.

Muramyl Dipeptide (MDP) and its Derivatives

Muramyl dipeptide (N-acetylmuramyl-L-alanyl-D-isoglutamine) is the minimal biologically active component of peptidoglycan from bacterial cell walls.[4] It is a potent activator of the innate immune system and has been extensively studied for its adjuvant properties in vaccines.

Mechanism of Action

MDP is recognized by the intracellular pattern recognition receptor, Nucleotide-binding Oligomerization Domain 2 (NOD2).[4][5] Upon binding MDP, NOD2 undergoes a conformational change and oligomerizes, leading to the recruitment of the serine/threonine kinase RIP2 (receptor-interacting protein 2).[5][6] This interaction, mediated by their respective CARD domains, triggers a signaling cascade that involves the activation of TAK1 (transforming growth factor-beta-activated kinase 1) and the IKK complex.[6][7][8] Ultimately, this pathway leads to the activation of the transcription factor NF-κB and MAP kinases (p38, JNK, and ERK), resulting in the production of pro-inflammatory cytokines, chemokines, and antimicrobial peptides.[5][6][7]

Quantitative Effects on Immune Cells

The immunomodulatory effects of MDP have been quantified in various in vitro and in vivo studies. These effects are often dose-dependent and can be influenced by the presence of other immune stimuli.

| Dipeptide/Derivative | Cell Type | Concentration/Dose | Effect | Reference |

| Muramyl Dipeptide (MDP) | Human Monocytic Cells (THP-1) | 1-100 µg/mL | Dose-dependent induction of IL-8 production. | [9] |

| Muramyl Dipeptide (MDP) | Human Monocytic Cells (U937) | Peak at 10 µg/mL | Bell-shaped dose-response for IL-8 induction. | [9] |

| MDP(Lysyl)GDP | Murine Peritoneal Macrophages | 1-100 µg/mL | Concentration-dependent suppression of LPS-induced iNOS, TNF-α, and IL-1β mRNA. | [10] |

| Glucosaminylmuramyl dipeptides (GMDP, GMDP-OH, GMDP-Lys) | Human Mononuclear Cells | Not specified | Enhanced production of IL-1α, IL-1β, IL-1RA, IL-2, IL-3, IL-4, IL-5, IL-6, IL-9, IL-10, IL-12P40, IL-12P70, IL-15, MDC, sCD40L, IFNα2, IFN-γ, TNF-α, TNF-β, GM-CSF. | [11] |

Signaling Pathway Diagram

References

- 1. Item - Differential effects of bestatin on cell proliferation of ES-2 and HRA cells - figshare - Figshare [figshare.com]

- 2. researchgate.net [researchgate.net]

- 3. [Macrophage activation by synthetic peptides. III. Changes in the membrane potential, Ca2+ content and the regulatory decrease of macrophage volume under the action of tuftsin and its antagonist] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Immunomodulating properties of bestatin in cancer patients. A phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. From experimental to clinical attempts in immunorestoration with bestatin and zinc - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Use of Thymalin for Immunocorrection and Molecular Aspects of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Imbalance of T cell subsets in cancer patients and its modification with bestatin, a small molecular immunomodifier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thymodepressin—Unforeseen Immunosuppressor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. How to perform a Mixed Lymphocyte Reaction? | Mixed Lymphocyte Reaction [xenodiagnostics.com]

- 10. Mitogenic effect of bestatin on lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Immunomodulatory synthetic dipeptide L-Glu-L-Trp slows down aging and inhibits spontaneous carcinogenesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Thymogen's Immunomodulatory Influence: A Technical Guide to its Effects on Innate and Adaptive Immunity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thymogen, a synthetic dipeptide (L-glutamyl-L-tryptophan), has demonstrated significant immunomodulatory properties, influencing both innate and adaptive immune responses. This technical guide provides an in-depth analysis of its mechanism of action, supported by available data and detailed experimental methodologies. It aims to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering insights into this compound's potential as a therapeutic agent for various immunodeficiencies and inflammatory conditions. This document summarizes the effects of this compound on key immunological parameters, outlines relevant experimental protocols, and visualizes the implicated signaling pathways.

Introduction

This compound is a synthetic peptide that mimics the activity of natural thymic peptides.[1] It is structurally identical to a dipeptide isolated from calf thymus extract, an organ central to the maturation and differentiation of T-lymphocytes.[2] As an immunomodulator, this compound's primary role is to restore immune balance rather than broadly stimulating the immune system.[3] This regulatory function makes it a compelling candidate for therapeutic intervention in conditions characterized by immune dysregulation. This guide explores the multifaceted influence of this compound on the intricate network of innate and adaptive immunity.

Influence on Adaptive Immunity

This compound's primary impact on adaptive immunity lies in its ability to modulate T-lymphocyte populations and their functions.

T-Lymphocyte Differentiation and Maturation

This compound has been shown to stimulate the differentiation and maturation of T-cells.[4] It facilitates the development of T-lymphocyte precursors into mature, immunocompetent cells, a function critical for a robust adaptive immune response.[2] Clinical studies have reported that this compound therapy can normalize lymphocyte counts and increase the functional activity of T-lymphocytes, particularly in patients with inflammatory conditions and secondary immunodeficiencies.[1][4] In a study involving patients with type 1 diabetes mellitus and secondary immunodeficiency, this compound demonstrated a 94.4% clinical effect in removing signs of immunodeficiency by activating T-lymphocyte differentiation.[1]

T-Cell Activation and Proliferation

The peptide influences T-cell activation through its involvement in the recognition of peptide-MHC complexes.[5] This is a crucial step in the initiation of an antigen-specific immune response. While direct quantitative data on the enhancement of T-cell proliferation by this compound is limited in the provided search results, its role in T-cell maturation and activation suggests a positive influence on proliferative capacity.

Table 1: Summary of this compound's Effects on Adaptive Immunity

| Parameter | Observed Effect | Supporting Evidence |

| T-Lymphocyte Count | Normalization of counts in patients with lymphopenia.[4] | A clinical trial in patients with inflammatory diseases of the female genital system showed normalization of T- and B-lymphocyte counts.[4] |

| T-Lymphocyte Function | Increased functional activity.[4] | The same study demonstrated an increase in T-lymphocyte functional activity.[4] |

| T-Cell Differentiation | Activation of T-lymphocyte differentiation.[1] | A study on patients with type 1 diabetes and secondary immunodeficiency reported activation of T-cell differentiation.[1] |

Influence on Innate Immunity

This compound also exerts a significant influence on the innate immune system, the body's first line of defense against pathogens.

Phagocytosis

This compound has been reported to activate neutrophilic chemotaxis and phagocytosis.[5] Phagocytic cells, such as neutrophils and macrophages, are crucial for engulfing and destroying pathogens. By enhancing their activity, this compound strengthens the innate immune response.

Cytokine Regulation

A key aspect of this compound's immunomodulatory role is its ability to balance cytokine production.[3] It appears to temper excessive inflammatory signaling while augmenting underactive responses.[3] Research in mice has indicated that this compound can inhibit the production of pro-inflammatory cytokines like TNF-alpha and IL-1beta, which are known to trigger pain associated with inflammation.[1]

Interferon Production

This compound stimulates the synthesis of endogenous interferon.[2] Interferons are critical signaling proteins that play a vital role in antiviral defense and immune regulation.

Table 2: Summary of this compound's Effects on Innate Immunity

| Parameter | Observed Effect | Supporting Evidence |